molecular formula C9H8FN3 B12334492 6-Fluoro-2-methylquinazolin-4-amine

6-Fluoro-2-methylquinazolin-4-amine

Cat. No.: B12334492
M. Wt: 177.18 g/mol
InChI Key: KNDWUNDLJMQRNU-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinazolin-4-amine is a heterocyclic organic compound characterized by the presence of a quinazoline ring substituted with a fluorine atom at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-fluorobenzonitrile with acetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture to achieve the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing continuous flow processes to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound is believed to inhibit bacterial DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV. This leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-2-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine substitution at the 6th position enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

6-fluoro-2-methylquinazolin-4-amine

InChI

InChI=1S/C9H8FN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

KNDWUNDLJMQRNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=N1)N

Origin of Product

United States

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